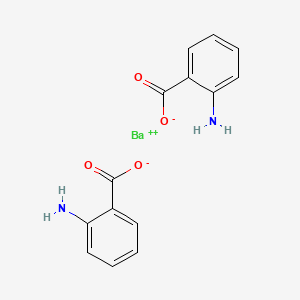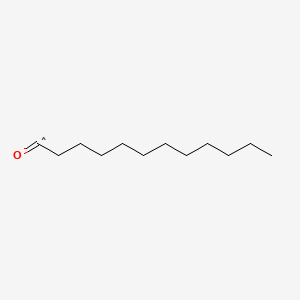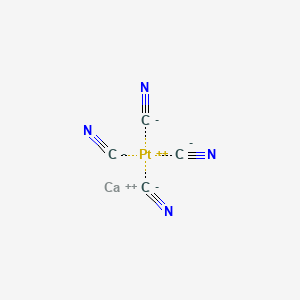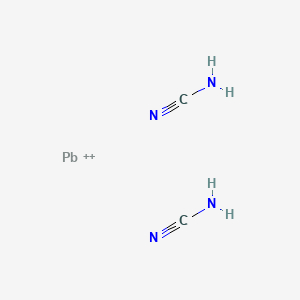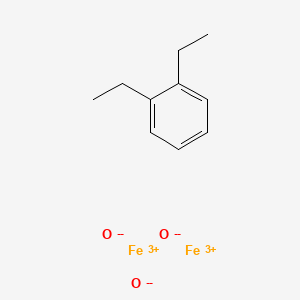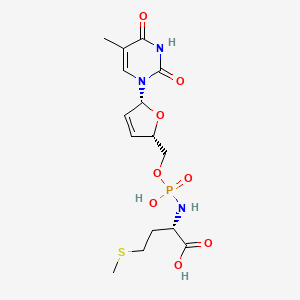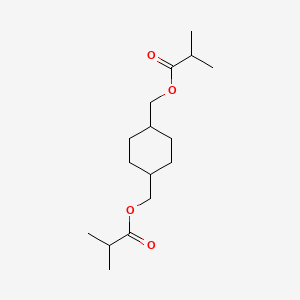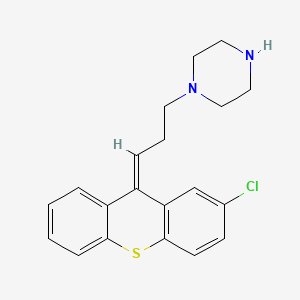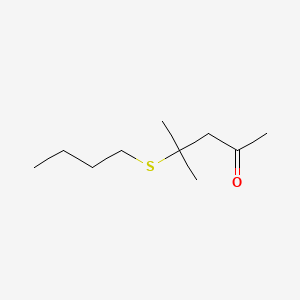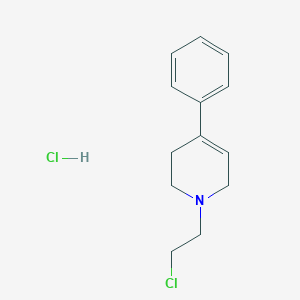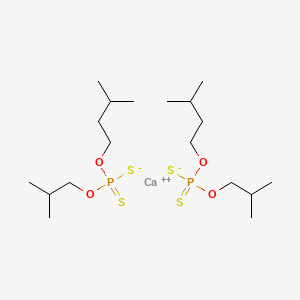
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is a chemical compound known for its unique properties and applications. It is part of the zinc dialkyldithiophosphate family, which are coordination compounds featuring zinc bound to the anion of a dialkyldithiophosphoric salt. These compounds are widely used in various industrial applications due to their excellent anti-wear and anti-oxidation properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-isopentyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where ( \text{R} ) represents the O-isobutyl and O-isopentyl groups.
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves large-scale reactors where zinc oxide is reacted with the appropriate dithiophosphoric acids. The reaction is typically carried out at elevated temperatures and under inert atmosphere to prevent oxidation. The product is then purified through various techniques such as distillation and crystallization to obtain the desired purity .
化学反应分析
Types of Reactions
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other phosphoric acids or thiols.
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted zinc dithiophosphates, and various organic by-products depending on the specific reaction conditions .
科学研究应用
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) has a wide range of applications in scientific research:
Chemistry: It is used as an anti-wear additive in lubricants and as a stabilizer in polymers.
Biology: The compound’s anti-oxidation properties make it useful in studying oxidative stress in biological systems.
Medicine: Research is ongoing into its potential use in drug formulations due to its unique chemical properties.
作用机制
The mechanism of action of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves its ability to form a protective layer on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its dithiophosphate ligands, forming a thin film that prevents direct metal-to-metal contact. This protective layer is stable under high temperatures and pressures, making it highly effective in industrial applications .
相似化合物的比较
Similar Compounds
- Zinc dialkyldithiophosphate
- Zinc diethyldithiophosphate
- Zinc dibutyldithiophosphate
Comparison
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is unique due to its specific alkyl groups (O-isobutyl and O-isopentyl), which provide distinct anti-wear and anti-oxidation properties compared to other zinc dithiophosphates. The choice of alkyl groups can significantly influence the compound’s solubility, thermal stability, and overall effectiveness as an additive .
属性
CAS 编号 |
94022-85-2 |
|---|---|
分子式 |
C18H40CaO4P2S4 |
分子量 |
550.8 g/mol |
IUPAC 名称 |
calcium;3-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-8(2)5-6-10-12(13,14)11-7-9(3)4;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
InChI 键 |
GJMKGHIDMOUZCY-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCOP(=S)(OCC(C)C)[S-].CC(C)CCOP(=S)(OCC(C)C)[S-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


